molecular formula C15H18N4O3S2 B3459836 4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B3459836
M. Wt: 366.5 g/mol
InChI Key: DIAHVBLEDUOREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. It features a piperidine sulfonyl group and a thiadiazole moiety, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative.

    Coupling Reactions: The final step would be the coupling of the thiadiazole and piperidine sulfonyl intermediates with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide moiety may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine sulfonyl and thiadiazole groups are known to enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the thiadiazole moiety.

    N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE: Lacks the piperidine sulfonyl group.

Uniqueness

The combination of the piperidine sulfonyl and thiadiazole groups in 4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE provides unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-11-5-6-12(14(20)17-15-18-16-10-23-15)9-13(11)24(21,22)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAHVBLEDUOREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
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4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 3
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4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 4
4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 5
4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-3-(PIPERIDINE-1-SULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

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